molecular formula C17H18BrN3O3 B2534690 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone CAS No. 2380171-41-3

1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone

Cat. No. B2534690
CAS RN: 2380171-41-3
M. Wt: 392.253
InChI Key: GXMRFAHXINXLQT-UHFFFAOYSA-N
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Description

1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone, also known as BPOPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPOPE is a small molecule that belongs to the family of kinase inhibitors and has been found to exhibit promising results in scientific research studies.

Mechanism of Action

1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone functions as a kinase inhibitor by binding to the active site of the kinase and preventing its activity. 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone has been found to inhibit the activity of several kinases, including Aurora A, Aurora B, and FLT3. The inhibition of these kinases leads to the disruption of cell division and the induction of apoptosis.
Biochemical and Physiological Effects:
1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone has been found to exhibit potent inhibitory activity against several kinases, leading to the disruption of cell division and the induction of apoptosis in cancer cells. 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone has also been found to exhibit anti-inflammatory effects by inhibiting the activity of IKKβ, a kinase involved in the inflammatory response. Additionally, 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone has been shown to inhibit the activity of several kinases involved in angiogenesis, making it a potential candidate for anti-angiogenic therapy.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone in lab experiments include its potent inhibitory activity against several kinases, making it a valuable tool for studying kinase signaling pathways. 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone is also a small molecule, making it easier to deliver to cells and tissues. However, the limitations of using 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone include its potential off-target effects, which may lead to unintended consequences in lab experiments.

Future Directions

There are several future directions for the study of 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone. One potential direction is the development of 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone derivatives with improved potency and selectivity for specific kinases. Another direction is the investigation of the potential clinical applications of 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone in cancer therapy and anti-inflammatory therapy. Additionally, the study of 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone's effects on angiogenesis may lead to the development of novel anti-angiogenic therapies.

Synthesis Methods

The synthesis of 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone involves a multi-step process that requires several chemical reactions. The first step involves the preparation of 5-bromopyrimidine-2-carbaldehyde, which is then reacted with piperidine to form 5-bromo-2-(piperidin-1-yl)pyrimidine. The final step involves the reaction of 5-bromo-2-(piperidin-1-yl)pyrimidine with 2-phenoxyacetyl chloride to form 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone.

Scientific Research Applications

1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit potent inhibitory activity against several kinases, including Aurora A, Aurora B, and FLT3. 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

1-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O3/c18-13-10-19-17(20-11-13)24-15-6-8-21(9-7-15)16(22)12-23-14-4-2-1-3-5-14/h1-5,10-11,15H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMRFAHXINXLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)Br)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxyethan-1-one

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